molecular formula C14H12ClN3OS B2468534 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine CAS No. 2379998-23-7

5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine

Cat. No.: B2468534
CAS No.: 2379998-23-7
M. Wt: 305.78
InChI Key: CIRILYBMFQCGBL-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a chloro group at the 5-position and an amine group at the 2-position The amine group is further substituted with a 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced derivatives of the pyrimidine core.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Material Science: Use in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: Investigation of its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[2-(furan-2-yl)ethyl]pyrimidin-2-amine
  • 5-chloro-N-[2-(thiophen-3-yl)ethyl]pyrimidin-2-amine
  • 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine

Uniqueness

The uniqueness of 5-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c15-11-6-16-14(17-7-11)18-8-12(10-3-5-20-9-10)13-2-1-4-19-13/h1-7,9,12H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRILYBMFQCGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC2=NC=C(C=N2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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